molecular formula C20H32ClNO3 B2894456 1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 471262-61-0

1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

货号: B2894456
CAS 编号: 471262-61-0
分子量: 369.93
InChI 键: ALAUZHNHGOCSSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H32ClNO3 and its molecular weight is 369.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound notable for its complex structure, which includes functional groups such as an allyl group, a methoxyphenoxy moiety, and a piperidine ring. These structural features suggest potential biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's molecular formula is C23H35ClN2O3C_{23}H_{35}ClN_{2}O_{3}, with a molecular weight of approximately 423.0 g/mol. The presence of the hydrochloride salt enhances its solubility and stability in aqueous solutions, facilitating biological assays and therapeutic applications.

Predicted Biological Activity

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS), indicate that this compound may exhibit a range of pharmacological effects, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Potential interactions with various biological targets such as receptors or enzymes involved in disease processes.

The compound's unique combination of functional groups suggests it may interact with specific biological pathways. For instance, the piperidine ring is known to influence neuropharmacological activities, while the methoxyphenoxy moiety may enhance interaction with neurotransmitter receptors.

Case Studies and Research Findings

Research has explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antiproliferative Activity : Studies on structurally related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, saponins isolated from medicinal plants showed dose-dependent cytotoxicity against human epidermoid cancer cells (A431) .
  • Anti-biofilm Properties : Compounds with similar structural features have been evaluated for their ability to inhibit biofilm formation in bacterial cultures. This suggests that this compound may also possess antibacterial properties .
  • Neuroprotective Effects : Research on piperidine derivatives indicates potential neuroprotective effects through modulation of neurotransmitter systems. This aligns with the predicted activity of the compound regarding its potential to influence neurological pathways .

Comparative Analysis

The following table compares this compound with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-AllylphenolAllyl group attached to phenolSimpler structure; lacks piperidine
2-MethoxyphenolMethoxy group on phenolic ringNo allyl or piperidine; different biological profile
5-Methyl-N,N-diethyltryptamineTryptamine core with methyl substitutionUnique pharmacological effects; distinct from piperidine derivatives

This comparison highlights the unique aspects of this compound and its potential therapeutic benefits that are not present in simpler analogs.

常见问题

Basic Research Questions

Q. What structural features of this compound suggest potential biological activity?

The compound’s activity is hypothesized to arise from:

  • Allyl group : Enhances lipophilicity, facilitating membrane permeability .
  • Methoxyphenoxy moiety : May interact with aromatic residues in enzyme active sites (e.g., cytochrome P450 or kinases) .
  • Piperidine ring : Common in CNS-targeting drugs due to its ability to modulate receptor conformations (e.g., σ-receptors or adrenergic receptors) .
  • Hydrochloride salt : Improves aqueous solubility for in vitro assays and pharmacokinetic stability .

Q. How can researchers optimize the synthesis of this compound for high purity?

Key steps include:

  • Stepwise coupling : React 4-allyl-2-methoxyphenol with epichlorohydrin under basic conditions to form the propan-2-ol backbone .
  • Piperidine substitution : Use nucleophilic substitution with 2,6-dimethylpiperidine under controlled pH (7–8) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O:ACN) to isolate ≥95% purity .

Q. What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry of the allyl and methoxy groups (¹H NMR: δ 6.7–7.2 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Verify molecular weight (MW ≈ 360.91 g/mol) and fragmentation patterns .
  • HPLC-UV : Assess purity and detect impurities (e.g., unreacted precursors or diastereomers) .

Advanced Research Questions

Q. What experimental strategies can elucidate its mechanism of action in inflammatory pathways?

  • In silico docking : Screen against COX-2, TNF-α, or NF-κB using AutoDock Vina .
  • In vitro assays : Measure inhibition of LPS-induced IL-6/IL-1β in RAW 264.7 macrophages (IC₅₀ determination) .
  • Receptor binding studies : Radiolabeled competitive assays (e.g., ³H-naloxone for opioid receptor interaction) .

Q. How to resolve contradictions in reported pharmacological data for structural analogs?

  • Comparative SAR studies : Synthesize analogs (e.g., replacing allyl with propargyl or varying piperidine substituents) to isolate critical pharmacophores .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may explain divergent in vivo vs. in vitro results .

Q. What experimental design is recommended for assessing in vivo efficacy and toxicity?

  • Efficacy :

  • Rodent models : Carrageenan-induced paw edema (anti-inflammatory) or hot-plate test (analgesic) with dose escalation (10–100 mg/kg, oral/i.p.) .
    • Toxicity :
  • Acute toxicity : OECD 423 guidelines (14-day observation for mortality/behavioral changes) .
  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .

Q. How to investigate structure-activity relationships (SAR) for receptor selectivity?

  • Molecular dynamics simulations : Compare binding free energy (ΔG) of the compound vs. analogs at target vs. off-target receptors (e.g., α₁-adrenergic vs. H1 histamine receptors) .
  • Functional assays : Measure cAMP accumulation (GPCR activity) or Ca²⁺ flux (ion channel modulation) in HEK293 cells transfected with receptors .

Q. What are best practices for handling and storing this compound to ensure stability?

  • Storage : -20°C in airtight, light-protected vials with desiccant to prevent hydrolysis of the hydrochloride salt .
  • Handling : Use inert atmosphere (N₂ glovebox) during weighing to avoid moisture absorption .
  • Stability testing : Monitor degradation via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can computational modeling guide optimization of pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and BBB permeability .
  • Metabolism prediction : CypReact or GLORYx to identify vulnerable sites (e.g., allyl oxidation) for deuteration or fluorination .

Q. What methodologies are effective in isolating and identifying synthetic impurities?

  • Impurity profiling : Use LC-MS with charged aerosol detection (CAD) to trace low-abundance byproducts (e.g., N-alkylation side products) .
  • Crystallization : Recrystallize from EtOAc:hexane to separate diastereomers or regioisomers .

属性

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3.ClH/c1-5-7-17-10-11-19(20(12-17)23-4)24-14-18(22)13-21-15(2)8-6-9-16(21)3;/h5,10-12,15-16,18,22H,1,6-9,13-14H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUZHNHGOCSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=C(C=C(C=C2)CC=C)OC)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。